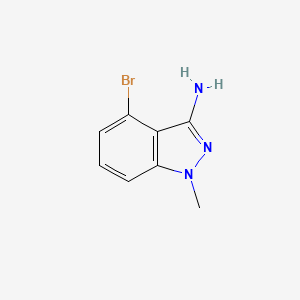

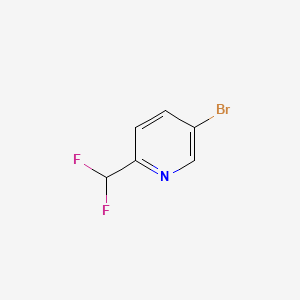

4-Bromo-1-methylindazol-3-amine

Descripción general

Descripción

“4-Bromo-1-methylindazol-3-amine” is a chemical compound . It is used in various scientific and industrial applications .

Synthesis Analysis

The synthesis of “this compound” and similar compounds has been the subject of various studies . The synthesis of indole derivatives, which are key components in many functional molecules, has attracted increasing attention in recent years .Molecular Structure Analysis

The molecular structure of “this compound” is complex and has been the subject of various studies . The structure determination of small molecule compounds is often done using techniques such as 3D electron diffraction .Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and have been the subject of various studies . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are complex and have been the subject of various studies .Aplicaciones Científicas De Investigación

CO2 Capture with Ionic Liquids

A study described the synthesis of a new room temperature ionic liquid that incorporates an amine group capable of reversibly capturing CO2 as a carbamate salt. This ionic liquid demonstrates efficiency comparable to commercial amine sequestering reagents for CO2 capture, offering a nonvolatile and water-independent solution for gas sequestration (Bates et al., 2002).

Antimicrobial and Cytotoxic Activities

A series of derivatives synthesized from 1-methyl-1H-benzimidazol-2-amine showed significant antimicrobial activity against various bacterial and fungal strains, as well as cytotoxic activity against cancer cells, highlighting their potential as therapeutic agents (Noolvi et al., 2014).

Fluorescent and Colorimetric pH Probe Development

A fluorescent and colorimetric pH probe, synthesized for monitoring acidic and alkaline solutions, showed potential for intracellular pH imaging due to its high stability, selectivity, and large Stokes shifts, making it an effective tool for biological research (Diana et al., 2020).

Kinase-Privileged Scaffolds for Drug Discovery

Research on 3-aminoindazoles, privileged scaffolds for bioactive drug-like molecules, developed a microwave-assisted cascade reaction for synthesizing N-1 substituted 3-aminoindazoles. This method shows broad substrate scope and the potential for targeting kinase-biased fragments in drug discovery (Zhu et al., 2022).

Chemoselective N-Boc Protection of Amines

A Bronsted acidic ionic liquid catalyzed efficient and chemoselective N-Boc protection of amines, providing a mild, solvent-free method with high yields and selectivity, beneficial for synthesizing protected amines in pharmaceutical chemistry (Sunitha et al., 2008).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-bromo-1-methylindazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN3/c1-12-6-4-2-3-5(9)7(6)8(10)11-12/h2-4H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJWBXELYUVKGQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=CC=C2)Br)C(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methoxy-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1524587.png)

![4-Methylbenzo[d]thiazol-6-ol](/img/structure/B1524589.png)

![6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B1524591.png)

![4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1524592.png)

![4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B1524593.png)

![5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1524594.png)

![4-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol](/img/structure/B1524604.png)